An In-depth Technical Guide to Basic Red 18 (CAS Number 12271-12-4)
An In-depth Technical Guide to Basic Red 18 (CAS Number 12271-12-4)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
Basic Red 18, identified by CAS number 12271-12-4, is a cationic monoazo dye.[1][2] Its chemical structure features a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, and an azo linkage (-N=N-) that acts as a chromophore, responsible for its characteristic red color.[3][4] This cationic nature is fundamental to its chemical interactions and applications.
Table 1: Physicochemical Properties of Basic Red 18
| Property | Value |
| CAS Number | 12271-12-4 |
| Other Names | Basic Red 18:1, Cationic Red L-GTLN, Cationic Red X-GTLN |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[4] |
| Molecular Weight | 426.34 g/mol |
| Appearance | Dark red powder |
| Solubility | Soluble in water |
| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions |
Synthesis
The synthesis of Basic Red 18 is a multi-step process that involves diazotization followed by an azo coupling reaction. The general procedure begins with the diazotization of 2-chloro-4-nitroaniline (B86195), which is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline. Subsequent chemical modifications lead to the final cationic dye.
Experimental Protocol: General Synthesis
Step 1: Diazotization of 2-chloro-4-nitroaniline
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Suspend 2-chloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid).
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the suspension with constant stirring. The reaction is complete when a slight excess of nitrous acid is detected.
Step 2: Azo Coupling
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Prepare a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent.
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Slowly add the freshly prepared diazonium salt solution from Step 1 to the coupling component solution.
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Maintain the reaction mixture at a low temperature (0-5°C) and control the pH to a slightly acidic or neutral range to facilitate the coupling reaction.
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The resulting Basic Red 18 precipitates out of the solution.
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Filter the precipitate, wash with cold water to remove unreacted starting materials and salts, and then dry.
Applications in Biological Research
While primarily an industrial dye, the cationic and fluorescent properties of Basic Red 18 lend it to several applications in biological research, particularly in cell staining and cytotoxicity assays.
Biological Staining
Basic Red 18 can be used as a fluorescent stain for visualizing negatively charged cellular components. Its positive charge facilitates strong electrostatic interactions with anionic biomolecules like nucleic acids (DNA and RNA) and certain acidic proteins. This makes it a potential tool for nuclear and cytoplasmic staining in fixed cells.
Materials:
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Basic Red 18 stock solution (1 mM in DMSO or deionized water)
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Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS (Fixation solution)
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0.1% Triton X-100 in PBS (Permeabilization solution, optional)
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Mounting medium
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Glass coverslips and microscope slides
Procedure:
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Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture dish.
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Fixation: Wash cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
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Washing: Wash the fixed cells three times with PBS.
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Permeabilization (Optional): If targeting intracellular structures, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS.
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Staining: Dilute the Basic Red 18 stock solution to a working concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS to remove unbound dye.
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Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.
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Visualization: Image the stained cells using a fluorescence microscope with excitation and emission filters suitable for a λmax of approximately 540-550 nm.
Cell Viability and Cytotoxicity Assays
The cationic nature of Basic Red 18 allows it to be used in a colorimetric assay to determine cell viability, analogous to the neutral red uptake assay. Viable cells with intact membranes can sequester the dye in lysosomes. The amount of retained dye is proportional to the number of viable cells and can be quantified spectrophotometrically after extraction.
Materials:
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Basic Red 18 stock solution (1 mg/mL in sterile water)
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Complete cell culture medium
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PBS
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Destain solution (e.g., 1% acetic acid in 50% ethanol)
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96-well cell culture plates
Procedure:
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Cell Seeding: Seed cells in a 96-well plate and culture until they adhere and reach the desired confluency.
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Treatment: Treat cells with the test compound (e.g., a potential drug candidate) for the desired duration. Include untreated controls.
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Staining: Remove the treatment medium and add a pre-warmed working solution of Basic Red 18 (e.g., 50 µg/mL in complete medium) to each well. Incubate for 2-3 hours at 37°C.
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Washing: Remove the staining solution and wash the cells with PBS to remove unbound dye.
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Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.
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Quantification: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
Antimicrobial Properties and Toxicological Profile
Antimicrobial Activity
Basic Red 18 has demonstrated in vitro antimicrobial activity against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The proposed mechanism of action is attributed to its cationic nature. The positively charged molecules are thought to interact electrostatically with the negatively charged components of the bacterial cell membrane, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death.
Table 2: Antimicrobial Activity of Basic Red 18 (Zone of Inhibition)
| Concentration | E. coli | S. aureus | P. aeruginosa |
| 1% | Data not specified | Data not specified | Data not specified |
| 2% | Data not specified | Data not specified | Data not specified |
| 5% | Data not specified | Data not specified | Data not specified |
| Note: While studies indicate antimicrobial activity, specific quantitative data for zone of inhibition at different concentrations was not available in the search results. |
Toxicological Data
Specific quantitative toxicological data for Basic Red 18 on human cell lines is limited in the available literature. However, studies on aquatic organisms have been conducted. The genotoxicity of azo dyes is a concern, as some can be metabolized to potentially carcinogenic aromatic amines.
Table 3: Aquatic Toxicity of Basic Red 18
| Test Organism | Endpoint | Result |
| Tilapia mossambica (Tilapia fish) | Mortality | 30% at 100 ppm, 70% at 200 ppm (exposure duration not specified) |
| Tilapia mossambica (Tilapia fish) | Hematological Effects | Decreased Red Blood Cell (RBC) count and Hemoglobin (Hb), increased White Blood Cell (WBC) count |
| Tilapia mossambica (Tilapia fish) | Histological Effects | Abnormalities in gill, liver, and intestinal tissues |
Relevance to Drug Development and Signaling Pathways
While not a therapeutic agent itself, the study of compounds like Basic Red 18 is relevant to drug development. Understanding the structure-activity and structure-toxicity relationships of cationic azo dyes can inform the design of safer and more effective drug candidates by avoiding potentially toxic chemical groups. Furthermore, the investigation of the antimicrobial properties of such dyes could provide insights for the development of new antimicrobial agents.
A cytotoxicity assay using Basic Red 18 can be employed to screen for compounds that induce cell death through various mechanisms, including apoptosis. Below is a diagram of a hypothetical extrinsic apoptosis signaling pathway that could be investigated using such an assay.
